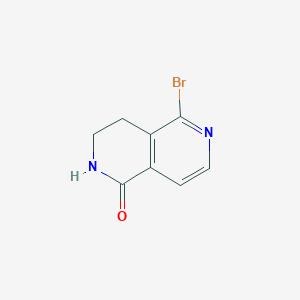
5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the bromination of a precursor naphthyridine compound. Common synthetic routes may include:
Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.
Cyclization Reactions: Forming the naphthyridine ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
5-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h2-3H,1,4H2,(H,11,12) |
InChI Key |
FXXFIYZAJFSOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


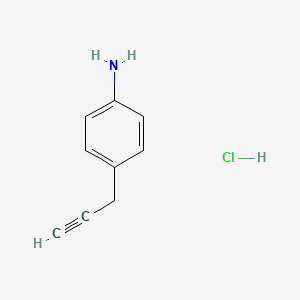


![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
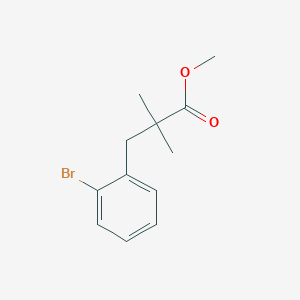
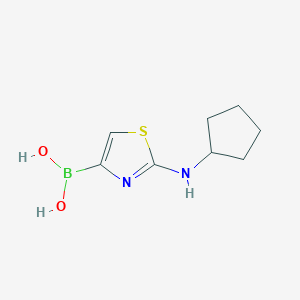


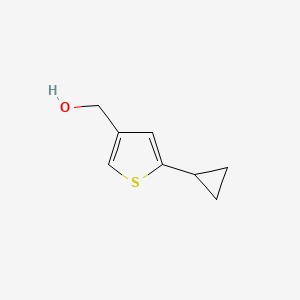
![6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14867554.png)
![(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14867557.png)

